(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid
Overview
Description
(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid is an organic compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound features a unique structure combining a thienyl group, an oxazole ring, and an acetic acid moiety, making it of interest in various fields of scientific research.
Scientific Research Applications
Chemistry
In chemistry, (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring substrates .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry
In the industrial sector, this compound can be utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxylic acid with ethyl chloroacetate in the presence of a base to form an ester intermediate. This intermediate undergoes cyclization with an amine to form the oxazole ring, followed by hydrolysis to yield the final acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents like carbodiimides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Esters or amides.
Mechanism of Action
The mechanism of action of (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid
- 2-(2-(Isoxazol-5-yl)-4-methylphenoxy)acetic acid
- 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid
- 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 2-(1,3-Oxazol-5-yl)benzoic acid
Uniqueness
(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid stands out due to its combination of a thienyl group and an oxazole ring, which is less common compared to other similar compounds. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-6-7(5-9(12)13)11-10(14-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDDKCLHRXAOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585457 | |
Record name | [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403611-88-1 | |
Record name | [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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